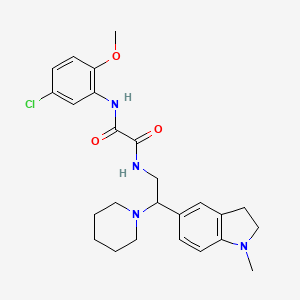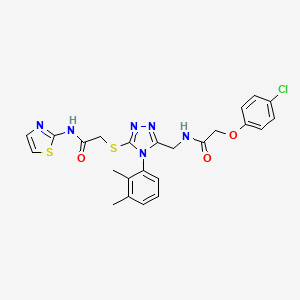![molecular formula C9H13N3O2 B2563823 (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932143-40-2](/img/structure/B2563823.png)
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol, also known as Emtricitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of human immunodeficiency virus (HIV) infection. Emtricitabine is a synthetic cytosine analogue that inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. In
Wirkmechanismus
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further viral replication.
Biochemical and Physiological Effects
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing viral load and increasing CD4+ cell counts in HIV-infected individuals. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, with common side effects including headache, nausea, and diarrhea. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is a widely used antiretroviral drug, and its mechanism of action has been extensively studied. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, making it a useful tool for studying the effects of reverse transcriptase inhibition. However, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is not effective against all strains of HIV, and the development of drug-resistant strains is a concern.
Zukünftige Richtungen
Future research on (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could focus on its potential use in the prevention of HIV transmission. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing the risk of HIV infection in high-risk populations. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could be investigated for its activity against other viruses, such as hepatitis B virus. Finally, the development of new (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole analogues with improved efficacy and reduced toxicity could be an area of future research.
Synthesemethoden
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is synthesized from 2'-deoxy-5-fluoro-3',5'-di-O-benzoyl-β-D-cytidine. The synthesis involves the protection of the 5'-hydroxyl group with a benzoyl group, followed by the fluorination of the 5-position with tetra-n-butylammonium fluoride. The benzoyl group is then removed, and the resulting intermediate is treated with 4-methylpyrimidine-2-amine to form (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is used in the treatment of HIV infection. It is often used in combination with other antiretroviral drugs to prevent the development of drug-resistant strains of HIV. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has also been studied for its potential use in the prevention of HIV transmission. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been investigated for its activity against other viruses, such as hepatitis B virus.
Eigenschaften
IUPAC Name |
(3S,4R)-4-[(4-methylpyrimidin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-3-10-9(11-6)12-7-4-14-5-8(7)13/h2-3,7-8,13H,4-5H2,1H3,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYQJOTESNKBZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@@H]2COC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)





![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)


![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)
![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)